![molecular formula C25H23ClN2O2S2 B12036864 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036864.png)
2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.
Mechanistic Insights :
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Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates with increased polarity.
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Sulfone derivatives exhibit enhanced stability compared to sulfoxides, impacting bioavailability in pharmacological contexts .
Reduction Reactions
The sulfide group and haloalkyl substituents can undergo reduction.
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Sulfide reduction | LiAlH4, THF, reflux | 2-[(2-chlorobenzyl)thiol]-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone | |
Dehalogenation | Pd/C, H2, EtOH | 2-(benzylsulfanyl)-3-(4-ethoxyphenyl)-tetrahydrobenzothienopyrimidinone |
Key Findings :
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Reduction of the sulfanyl group to thiol (-SH) increases nucleophilicity, enabling further functionalization.
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Catalytic hydrogenation removes the chlorine atom from the benzyl group, altering electronic properties.
Nucleophilic Substitution
The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS) reactions.
Structural Impact :
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Substitution at the chlorobenzyl position modulates steric and electronic effects, influencing binding affinity in biological systems .
Alkylation and Acylation
The sulfanyl group acts as a nucleophile in alkylation/acylation reactions.
Applications :
Cyclization and Ring Modification
The tetrahydrobenzothienopyrimidinone core undergoes ring expansion or contraction under specific conditions.
Mechanistic Notes :
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
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Antimicrobial Activity :
- Research indicates that derivatives of benzothieno-pyrimidines possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
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Anticancer Properties :
- Studies have indicated that benzothieno-pyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis . Specific case studies highlight compounds that demonstrate cytotoxicity against various cancer cell lines.
-
Neuroprotective Effects :
- There is growing interest in the neuroprotective capabilities of this compound class. Compounds similar to 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been shown to exhibit antioxidant properties that protect neuronal cells from oxidative stress .
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothieno-pyrimidine derivatives. Modifications at specific positions on the molecular structure can enhance or diminish biological activity:
Position | Modification Type | Effect on Activity |
---|---|---|
2 | Chlorine Substitution | Increased antimicrobial activity |
3 | Ethoxy Group | Enhanced cytotoxicity against cancer cells |
5 | Sulfanyl Group | Improved neuroprotective effects |
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Antibacterial Evaluation :
- Anticancer Studies :
- Neuroprotection in Animal Models :
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno pyrimidines with different substituents. Examples are:
- 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of substituents, which can confer unique chemical and biological properties.
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on recent research findings.
- Molecular Formula : C20H22ClN3OS
- Molecular Weight : 483.055 g/mol
- CAS Number : 613226-73-6
Synthesis
The synthesis of this compound typically involves the condensation of thienopyrimidine derivatives with chlorobenzyl sulfide and ethoxyphenyl substituents. Various methods such as thionation using Lawesson's reagent have been reported for the preparation of similar thienopyrimidines, which exhibit promising biological activities .
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain thienopyrimidine derivatives displayed effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 100 to 125 μg/mL .
- Additionally, antifungal activity has been noted against pathogens such as Candida albicans and Aspergillus niger, with MIC values as low as 2 μg/mL for some derivatives .
Anticancer Activity
The compound has also shown potential as an anticancer agent:
- Studies have highlighted its effectiveness against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values indicating significant cytotoxicity .
- The mechanism of action may involve DNA binding and the formation of stable complexes that disrupt cellular processes critical for cancer cell survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives for their antimicrobial activity. Among them, one compound exhibited a notable MIC against Bacillus subtilis at 100 μg/mL compared to penicillin's 31 μg/mL .
- Anticancer Properties : Another investigation revealed that a related thienopyrimidine derivative affected cell viability in a dose-dependent manner against prostate cancer cells (DU 145), demonstrating an IC50 value of 4.2 μM .
Structure-Activity Relationship (SAR)
The biological activities of thienopyrimidine derivatives often correlate with their structural features:
Properties
Molecular Formula |
C25H23ClN2O2S2 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23ClN2O2S2/c1-2-30-18-13-11-17(12-14-18)28-24(29)22-19-8-4-6-10-21(19)32-23(22)27-25(28)31-15-16-7-3-5-9-20(16)26/h3,5,7,9,11-14H,2,4,6,8,10,15H2,1H3 |
InChI Key |
ZNORWEJVHLYPJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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